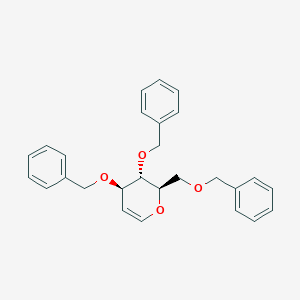

Tri-O-benzyl-D-glucal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYLLYBWXIUMIT-PFBJBMPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471566 | |

| Record name | Tri-O-benzyl-D-glucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55628-54-1 | |

| Record name | Tri-O-benzyl-D-glucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tri-O-benzyl-D-glucal: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

Tri-O-benzyl-D-glucal is a versatile and pivotal synthetic intermediate in carbohydrate chemistry, playing a crucial role as a glycosyl donor in the synthesis of a wide array of complex oligosaccharides, glycoconjugates, and other biologically active molecules.[1][2][3] Its unique structural features, including the protective benzyl groups and the reactive double bond within the pyranose ring, offer enhanced stability and a broad spectrum of chemical reactivity.[1][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and logical workflows, to support its application in research and drug development.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Formula | C₂₇H₂₈O₄ | [1][2][4][5][6] |

| Molecular Weight | 416.51 g/mol | [1][2][4][5][6] |

| Appearance | White to off-white or pale yellow crystalline powder | [1][4][7] |

| Melting Point | 53-60 °C; commonly cited as 57-58 °C | [1][4][5][7] |

| Boiling Point | 544.9 ± 50.0 °C (Predicted) | [7] |

| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [7] |

| Solubility | Soluble in dichloromethane, chloroform, and DMSO.[7][8][9] May require ultrasonication for dissolution in DMSO.[9] | |

| Optical Rotation | [α]D²⁵ = -2.4° to -3.4° (c=5 in Chloroform); [α]D²⁵ = -2.7° (c=5 in chloroform) | [1][5] |

| Storage | Store in a freezer under -20°C, sealed in a dry environment.[5][7] Some sources suggest refrigeration (0-10°C) under an inert gas. |

Spectral Data

Detailed spectral data is critical for the identification and characterization of this compound.

| Spectroscopy | Key Data |

| ¹H NMR | Spectra are available for 3,4,6-Tri-O-benzyl-D-glucal.[10][11] |

| ¹³C NMR | Spectra are available for derivatives, indicating common shifts for the core structure.[12] |

| Mass Spectrometry | HRMS (ESI) data is available for derivatives, confirming the core structure's mass.[13] |

| Infrared (IR) | IR spectra are available for derivatives.[14] |

Chemical Properties and Reactivity

This compound serves as a versatile building block due to the reactivity of its C1-C2 double bond.[3] This unsaturation allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of complex carbohydrates.

Key Reactions:

-

Glycosylation: As a glycosyl donor, it is widely used to form glycosidic bonds, which is fundamental in the synthesis of oligosaccharides and glycoconjugates.[1]

-

Additions to the Double Bond: The double bond can undergo various addition reactions, including hydrogenation, oxidation, hydroxylation, and aminohydroxylation, to introduce diverse functionalities.[3]

-

Claisen-Schmidt Condensation: It can react with aryl methyl ketones in the presence of a base (e.g., 5% aqueous NaOH in ethanol) to form C1-substituted glucalpropenones.[13][14]

-

Palladium-Catalyzed Cross-Dehydrogenative Coupling: The resulting glucalpropenones can further react with styrenes or acrylates in the presence of a Pd(II) catalyst to yield 1,2-disubstituted glucals.[14][15]

-

Haloalkoxylation: It reacts with N-halosuccinimides (e.g., N-bromosuccinimide) in the presence of an alcohol (e.g., methanol) to form 2-halo-2-deoxy glycosides. This reaction is a key step in the synthesis of 2-deoxy-D-glucose.[16]

Experimental Protocols

The following are representative experimental protocols involving this compound.

Synthesis of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals (Claisen-Schmidt Condensation)

This protocol describes the base-catalyzed condensation of a C-glucosyl aldehyde with an aryl methyl ketone.[13][14]

-

Dissolve β-C-glucopyranosyl aldehyde (1.09 mmol) and the corresponding aryl methyl ketone (1.09 mmol) in ethanol (12 mL).

-

Cool the solution to 0°C with continuous stirring.

-

Add a 5% aqueous solution of NaOH (12 mL) dropwise to the reaction mixture.

-

Continue stirring at 25°C for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure at a temperature below 40°C.

-

Extract the resulting thick liquid with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucal.

Synthesis of Methyl 2-bromo-2-deoxy-3,4,6-tri-O-benzyl-α/β-D-gluco/mannopyranoside (Haloalkoxylation)

This procedure details the bromomethoxylation of this compound as a step towards the synthesis of 2-deoxy-D-glucose.[16]

-

Dissolve 3,4,6-tri-O-benzyl-D-glucal (0.09 mmol) in a mixture of dichloromethane (20 mL) and methanol (100 mL).

-

Add N-bromosuccinimide (0.09 mmol) to the solution over 10 minutes at room temperature.

-

Stir the reaction mixture for 4 hours.

-

After the reaction is complete, remove the solvent by distillation.

-

Extract the resulting residue with carbon tetrachloride (2 x 100 mL).

-

Concentrate the combined organic phases to obtain the product as a syrup.

Logical Workflows and Diagrams

The following diagrams illustrate the synthetic utility of this compound.

Caption: Synthetic pathway from D-Glucose to complex chromanes via this compound derivatives.

Caption: Workflow for the synthesis of 2-Deoxy-D-glucose starting from this compound.

Conclusion

This compound is an indispensable tool in modern synthetic carbohydrate chemistry. Its well-defined physical properties and predictable chemical reactivity make it a reliable starting material for the construction of complex and biologically relevant molecules. The information and protocols provided in this guide are intended to facilitate its effective use in the laboratory, empowering researchers and drug development professionals to advance their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. chemsynlab.com [chemsynlab.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. トリ-O-ベンジル-D-グルカール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound - [sigmaaldrich.com]

- 7. This compound CAS#: 80040-79-5 [m.chemicalbook.com]

- 8. This compound, 97% | Biochemical Assay Reagents | 55628-54-1 | Invivochem [invivochem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 3,4,6-Tri-O-benzyl-D-glucal(55628-54-1) 1H NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Tri-O-benzyl-D-glucal from D-glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective multi-step synthesis of 3,4,6-tri-O-benzyl-D-glucal, a versatile intermediate in carbohydrate chemistry, starting from the readily available D-glucose. This document details the experimental protocols for each synthetic step, presents quantitative data in a clear tabular format for easy comparison, and provides visualizations of the reaction pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of 3,4,6-tri-O-benzyl-D-glucal from D-glucose is a five-step process that involves the strategic protection and deprotection of hydroxyl groups, along with the formation of key intermediates. The overall transformation can be summarized as follows:

-

Acetylation: D-glucose is first per-acetylated to form α-D-glucose pentaacetate. This step protects all the hydroxyl groups.

-

Bromination: The anomeric acetyl group of α-D-glucose pentaacetate is replaced with bromine to yield acetobromo-α-D-glucose.

-

Reductive Elimination: Acetobromo-α-D-glucose undergoes a reductive elimination to form 3,4,6-tri-O-acetyl-D-glucal.

-

Deacetylation: The acetyl protecting groups are removed to give D-glucal.

-

Benzylation: The hydroxyl groups at positions 3, 4, and 6 of D-glucal are selectively benzylated to yield the final product, 3,4,6-tri-O-benzyl-D-glucal.

The following diagram illustrates the logical flow of this synthetic route.

Experimental Protocols and Quantitative Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data for each reaction are summarized in the subsequent tables for easy reference and comparison.

Step 1: Synthesis of α-D-Glucose Pentaacetate

This procedure involves the per-acetylation of D-glucose using acetic anhydride with a catalytic amount of acid.

Protocol: In a round-bottom flask, D-glucose is suspended in acetic anhydride. A catalytic amount of a strong acid, such as sulfuric acid or perchloric acid, is carefully added. The mixture is stirred, and an exothermic reaction may be observed. The reaction is typically heated to ensure completion. After cooling, the reaction mixture is poured into ice-water to precipitate the product and hydrolyze the excess acetic anhydride. The crude α-D-glucose pentaacetate is then collected by filtration, washed with water, and can be purified by recrystallization from ethanol.[1][2][3]

Table 1: Quantitative Data for the Synthesis of α-D-Glucose Pentaacetate

| Parameter | Value | Reference |

| Starting Material | D-glucose | [1] |

| Reagents | Acetic anhydride, Sulfuric acid (catalyst) | [1] |

| Solvent | Acetic anhydride (reagent and solvent) | [1] |

| Reaction Temperature | ~100°C | [1] |

| Reaction Time | 2 hours | [1] |

| Yield | ~80% | [2] |

Step 2: Synthesis of Acetobromo-α-D-glucose

This step involves the conversion of the anomeric acetate of α-D-glucose pentaacetate to a bromide.

Protocol: α-D-Glucose pentaacetate is dissolved in a suitable solvent, and a solution of hydrogen bromide in acetic acid is added. The reaction is typically carried out at room temperature and monitored until the starting material is consumed. The product is then isolated by pouring the reaction mixture into ice-water and extracting with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude acetobromo-α-D-glucose, which can be purified by recrystallization.[4][5]

Table 2: Quantitative Data for the Synthesis of Acetobromo-α-D-glucose

| Parameter | Value | Reference |

| Starting Material | α-D-Glucose pentaacetate | [4] |

| Reagents | Hydrogen bromide in acetic acid | [4] |

| Solvent | Acetic acid | [4] |

| Reaction Temperature | Room temperature | [4] |

| Reaction Time | ~2 hours | [4] |

| Yield | High | [5] |

Step 3: Synthesis of 3,4,6-Tri-O-acetyl-D-glucal

This reaction is a reductive elimination of the bromine and the C2-acetate from acetobromo-α-D-glucose.

Protocol: Acetobromo-α-D-glucose is dissolved in a mixture of acetic acid and water. Activated zinc dust is added portion-wise to the solution while maintaining a low temperature. The reaction is vigorously stirred until completion. The excess zinc is filtered off, and the filtrate is extracted with an organic solvent. The organic layer is washed with a sodium bicarbonate solution to neutralize the acetic acid, followed by water and brine. After drying and concentration, the crude 3,4,6-tri-O-acetyl-D-glucal can be purified by chromatography or recrystallization.

Table 3: Quantitative Data for the Synthesis of 3,4,6-Tri-O-acetyl-D-glucal

| Parameter | Value | Reference |

| Starting Material | Acetobromo-α-D-glucose | General Procedure |

| Reagents | Zinc dust, Sodium acetate (optional) | General Procedure |

| Solvent | Acetic acid/Water | General Procedure |

| Reaction Temperature | 0°C to room temperature | General Procedure |

| Reaction Time | 1-2 hours | General Procedure |

| Yield | >80% | General Procedure |

Step 4: Synthesis of D-Glucal (Zemplén Deacetylation)

This step involves the removal of the acetyl protecting groups under basic conditions.[6]

Protocol: 3,4,6-Tri-O-acetyl-D-glucal is dissolved in anhydrous methanol. A catalytic amount of sodium methoxide in methanol is added, and the reaction is stirred at room temperature. The progress of the deacetylation is monitored by TLC. Once the reaction is complete, the solution is neutralized with an acidic ion-exchange resin. The resin is filtered off, and the filtrate is concentrated under reduced pressure to yield D-glucal as a syrup, which is often used in the next step without further purification.[6][7]

Table 4: Quantitative Data for the Synthesis of D-Glucal

| Parameter | Value | Reference |

| Starting Material | 3,4,6-Tri-O-acetyl-D-glucal | [6] |

| Reagents | Sodium methoxide (catalyst) | [6] |

| Solvent | Anhydrous Methanol | [6] |

| Reaction Temperature | Room temperature | [6] |

| Reaction Time | 30 minutes - 2 hours | [8] |

| Yield | Quantitative | [7] |

Step 5: Synthesis of 3,4,6-Tri-O-benzyl-D-glucal

The final step is the selective benzylation of the hydroxyl groups at positions 3, 4, and 6 of D-glucal.

Protocol: D-glucal is dissolved in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere. Sodium hydride is added portion-wise at 0°C to deprotonate the hydroxyl groups. After the evolution of hydrogen gas ceases, benzyl bromide is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched with methanol, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford 3,4,6-tri-O-benzyl-D-glucal.[9][10][11]

Table 5: Quantitative Data for the Synthesis of 3,4,6-Tri-O-benzyl-D-glucal

| Parameter | Value | Reference |

| Starting Material | D-Glucal | [11] |

| Reagents | Sodium hydride, Benzyl bromide | [11] |

| Solvent | Anhydrous DMF or THF | [11] |

| Reaction Temperature | 0°C to room temperature | [11] |

| Reaction Time | 12-24 hours | [10] |

| Yield | ~70-80% | [10] |

Experimental Workflow

The following diagram provides a visual representation of the general experimental workflow for the synthesis of 3,4,6-tri-O-benzyl-D-glucal from D-glucose.

References

- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 2. Synthetic Methods of α-D-Glucose Pentaacetate: Ingenta Connect [ingentaconnect.com]

- 3. thepharmstudent.com [thepharmstudent.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic data for Tri-O-benzyl-D-glucal (1H NMR, 13C NMR, IR).

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,6-Tri-O-benzyl-D-glucal, a key intermediate in carbohydrate synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a centralized resource for ¹H NMR, ¹³C NMR, and IR spectral data, along with relevant experimental protocols.

Spectroscopic Data

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for 3,4,6-Tri-O-benzyl-D-glucal

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.34-7.24 | m | - | 15 H, Aromatic |

| 6.43 | dd | 6.1, 1.1 | H-1 |

| 4.88 | dd | 6.1, 2.7 | H-2 |

| 4.84 | d | 11.4 | -CH₂Ph |

| 4.67-4.54 | m | - | 5H, -CH₂Ph |

| 4.22 | m | - | H-3 |

| 4.07 | ddd | 8.2, 4.7, 3.2 | H-5 |

| 3.87 | dd | 8.6, 6.2 | H-4 |

| 3.81 | dd | 10.9, 4.9 | H-6a |

| 3.76 | dd | 10.9, 3.1 | H-6b |

Note: This data is based on predicted values and may vary slightly from experimentally obtained spectra.

¹³C NMR Data

As previously mentioned, a complete and assigned ¹³C NMR spectrum for 3,4,6-Tri-O-benzyl-D-glucal was not found in the available literature. For reference, the ¹³C NMR data for a C1-substituted derivative, 1-[E-1-(4-Methylphenyl)propenon-3-yl]-3,4,6-tri-O-benzyl-d-glucal, is presented below.[1]

Table 2: ¹³C NMR Spectroscopic Data for 1-[E-1-(4-Methylphenyl)propenon-3-yl]-3,4,6-tri-O-benzyl-d-glucal [1]

| Chemical Shift (δ) ppm |

| 189.9 |

| 150.7 |

| 143.9 |

| 138.2 |

| 138.1 |

| 137.6 |

| 135.4 |

| 129.4 |

| 128.9 |

| 128.6 |

| 128.1 |

| 127.9 |

| 127.8 |

| 123.0 |

| 109.1 |

| 77.3 |

| 76.2 |

| 74.1 |

| 73.8 |

| 73.5 |

| 71.0 |

| 68.4 |

| 21.8 |

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for 3,4,6-Tri-O-benzyl-D-glucal

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3087, 3063, 3030 | Medium | Aromatic C-H stretch |

| 2922, 2868 | Medium | Aliphatic C-H stretch |

| 1647 | Medium | C=C stretch (alkene) |

| 1496, 1454 | Strong | Aromatic C=C stretch |

| 1362 | Medium | C-H bend |

| 1098, 1070, 1028 | Strong | C-O stretch (ether) |

| 734, 697 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocols

The following sections outline generalized experimental methodologies for acquiring the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and laboratory protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the Tri-O-benzyl-D-glucal sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 10 ppm.

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic compound like this compound.

Caption: Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the Formation of 3,4,6-Tri-O-benzyl-D-glucal

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the synthesis of 3,4,6-Tri-O-benzyl-D-glucal, a pivotal intermediate in carbohydrate chemistry and drug development.

Introduction

3,4,6-Tri-O-benzyl-D-glucal is a protected form of D-glucal, an unsaturated carbohydrate derivative. The benzyl protecting groups at the C3, C4, and C6 positions provide stability under a variety of reaction conditions, making it an essential building block for the synthesis of complex glycoconjugates, oligosaccharides, and carbohydrate-based therapeutics. Its utility stems from the reactivity of the enol ether system, which allows for various stereoselective additions and rearrangements, such as the Ferrier rearrangement, to introduce functionality at the C1 and C2 positions.

General Synthetic Strategy

The most common and efficient synthesis of 3,4,6-Tri-O-benzyl-D-glucal begins with a readily available starting material, D-glucose. The overall transformation involves the formation of a glycal from a protected glucose derivative, followed by the protection of the free hydroxyl groups with benzyl ethers. A typical synthetic sequence proceeds as follows:

-

Preparation of 3,4,6-Tri-O-acetyl-D-glucal: D-glucose is first converted to acetobromoglucose, which is then subjected to reductive elimination using zinc dust to form the glycal with acetyl protecting groups.

-

Deacetylation: The acetyl groups are removed under basic conditions (e.g., Zemplén deacetylation) to yield unprotected D-glucal.

-

Benzylation: The free hydroxyl groups at the C3, C4, and C6 positions of D-glucal are then benzylated to afford the final product, 3,4,6-Tri-O-benzyl-D-glucal.

The following diagram illustrates the overall experimental workflow.

Caption: General experimental workflow for the synthesis of 3,4,6-Tri-O-benzyl-D-glucal.

Mechanism of O-Benzylation

The core of the formation of this compound is the benzylation of the free hydroxyl groups of D-glucal. This transformation is typically achieved via a Williamson ether synthesis. The mechanism involves two key steps:

-

Deprotonation: A strong base, most commonly sodium hydride (NaH), is used to deprotonate the hydroxyl groups on the D-glucal molecule. This results in the formation of highly nucleophilic alkoxide intermediates.

-

Nucleophilic Substitution (SN2): The resulting alkoxides then act as nucleophiles, attacking the electrophilic benzylic carbon of benzyl bromide (BnBr). This occurs via an SN2 mechanism, leading to the displacement of the bromide leaving group and the formation of the benzyl ether linkage.

The following diagram details the mechanistic pathway for the benzylation of one of the hydroxyl groups.

Caption: Mechanism of Williamson ether synthesis for O-benzylation of D-glucal.

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of 3,4,6-Tri-O-benzyl-D-glucal starting from its acetylated precursor.[1]

Protocol 1: Deacetylation of 3,4,6-Tri-O-acetyl-D-glucal

-

Reaction Setup: Dissolve 3,4,6-Tri-O-acetyl-D-glucal (1.0 eq) in anhydrous methanol (approx. 0.15 M).

-

Catalyst Addition: To the stirred solution at room temperature, add a catalytic amount of sodium methoxide (NaOMe, ~0.1-0.2 eq). For neutralization purposes, a small amount of ion-exchange resin (e.g., IR 120) can be added.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 20-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Upon completion, filter the reaction mixture to remove the resin. Concentrate the filtrate under reduced pressure to obtain the crude D-glucal as a residue. This crude product is often used directly in the next step without further purification.

Protocol 2: Benzylation of D-glucal

-

Reaction Setup: Place the crude D-glucal (1.0 eq) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon) and dissolve it in anhydrous N,N-Dimethylformamide (DMF, approx. 1.0 M).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, approx. 4.5 eq) portion-wise to the stirred solution.

-

Reagent Addition: After the initial gas evolution ceases, add benzyl bromide (BnBr, approx. 4.3 eq) dropwise to the mixture, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

-

Quenching and Extraction: Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C. Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum hexane) to yield 3,4,6-Tri-O-benzyl-D-glucal as a solid.

Quantitative Data

Table 1: Physicochemical and Spectroscopic Properties

The following table summarizes key properties of 3,4,6-Tri-O-benzyl-D-glucal.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₈O₄ | [2][3] |

| Molecular Weight | 416.51 g/mol | [2][3] |

| Appearance | White to off-white solid | [4][5] |

| Melting Point | 56-58 °C | [2][5] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.42–7.25 (m, 15H, Ar-H), 6.46 (d, J=6.1 Hz, 1H, H-1), 4.95–4.82 (m, 2H, CH₂), 4.68 (dd, J=11.5, 5.2 Hz, 2H, CH₂), 4.61 (m, 3H, CH₂, H-2), 4.25 (d, J=5.6 Hz, 1H, H-3) | [1] |

Table 2: Reaction Yields from Representative Syntheses

Direct benzylation of triacetylglucal has also been reported, providing an alternative route.[6]

| Reaction | Starting Material | Product | Reported Yield | Reference |

| Benzylation | D-glucal | 3,4,6-Tri-O-benzyl-D-glucal | Not explicitly stated for this specific sequence | [1] |

| Direct Benzylation | Triacetylglucal | 3,4,6-Tri-O-benzyl-D-glucal | 55% | [6] |

| Zinc Reduction | 3,4,6-tri-O-benzyl-2-acetoxy-1-bromoglucose | 3,4,6-Tri-O-benzyl-D-glucal | 26% | [6] |

Note: Yields can vary significantly based on reaction scale, purity of reagents, and specific conditions used.

Conclusion

The formation of 3,4,6-Tri-O-benzyl-D-glucal is a fundamental process in synthetic carbohydrate chemistry. The most reliable method involves a multi-step sequence starting from D-glucose, with the key transformation being the Williamson ether synthesis to install the benzyl protecting groups on the D-glucal intermediate. Understanding the underlying mechanism, optimizing reaction protocols, and careful purification are critical for obtaining high yields of this versatile building block, thereby enabling the advancement of research in glycobiology and the development of novel therapeutics.

References

- 1. rroij.com [rroij.com]

- 2. 3,4,6-Tri-O-benzyl-D-glucal | 55628-54-1 | MT00253 [biosynth.com]

- 3. トリ-O-ベンジル-D-グルカール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, 97% | Biochemical Assay Reagents | 55628-54-1 | Invivochem [invivochem.com]

- 6. researchgate.net [researchgate.net]

Tri-O-benzyl-D-glucal: A Cornerstone Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-O-benzyl-D-glucal, a protected derivative of D-glucal, stands as a pivotal chiral building block in the field of organic synthesis. Its unique structural features, including the presence of a reactive enol ether system and stereodefined centers, render it an exceptionally versatile precursor for the synthesis of a diverse array of complex molecules. The benzyl protecting groups offer stability under a range of reaction conditions, yet they can be readily removed during the final stages of a synthetic sequence. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of medicinally important compounds. The strategic application of this building block allows for the efficient construction of intricate molecular architectures with high stereocontrol, making it an invaluable tool for chemists in academia and industry.[1][2]

Synthesis of 3,4,6-Tri-O-benzyl-D-glucal

The preparation of 3,4,6-tri-O-benzyl-D-glucal is a well-established procedure in carbohydrate chemistry. A common and efficient method involves the benzylation of commercially available 3,4,6-tri-O-acetyl-D-glucal. This two-step process begins with the deacetylation of the starting material, followed by the perbenzylation of the resulting triol.

Experimental Protocol: Preparation of 3,4,6-Tri-O-benzyl-D-glucal

Step 1: Deacetylation of 3,4,6-Tri-O-acetyl-D-glucal

To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) in anhydrous methanol, a catalytic amount of sodium methoxide is added at room temperature. The reaction is stirred for 1-2 hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. The reaction mixture is then neutralized with an acidic resin (e.g., Amberlite IR-120), filtered, and the solvent is removed under reduced pressure to yield the crude D-glucal triol, which is often used in the next step without further purification.

Step 2: Benzylation of D-glucal

The crude D-glucal from the previous step is dissolved in anhydrous N,N-dimethylformamide (DMF). The solution is cooled to 0 °C, and sodium hydride (typically 3.5-4.0 eq) is added portion-wise. The mixture is stirred for 30 minutes at 0 °C, after which benzyl bromide (3.5-4.0 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is carefully quenched with methanol and diluted with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 3,4,6-tri-O-benzyl-D-glucal as a white crystalline solid.

Applications in Organic Synthesis

The C1-C2 double bond and the chiral environment of this compound make it a substrate for a wide range of stereoselective transformations.

Ferrier Rearrangement

The Ferrier rearrangement is a powerful method for the synthesis of 2,3-unsaturated glycosides. In this reaction, the glycal is treated with a nucleophile in the presence of a Lewis acid catalyst, leading to the formation of an allylically rearranged product. A variety of nucleophiles, including alcohols, thiols, and carbon nucleophiles, can be employed.

| Entry | Nucleophile | Lewis Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |

| 1 | Benzyl alcohol | Y(OTf)₃ | Dichloromethane | rt | 2 | 92 | >95:5 |

| 2 | Methanol | Gd(OTf)₃ | Dichloromethane | rt | 3 | 90 | >95:5 |

| 3 | Thiophenol | FeCl₃/C | Acetonitrile | 80 | 1.5 | 85 | >95:5 |

| 4 | Allyltrimethylsilane | CAN | Acetonitrile | rt | 1.5 | 85 | >20:1[3] |

To a solution of 3,4,6-tri-O-benzyl-D-glucal (1.0 eq) and benzyl alcohol (1.2 eq) in anhydrous dichloromethane at room temperature is added a catalytic amount of ytterbium(III) triflate (Y(OTf)₃, 10 mol%). The reaction mixture is stirred under an inert atmosphere, and its progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the corresponding 2,3-unsaturated benzyl glycoside.

Epoxidation

The double bond of this compound can be stereoselectively epoxidized to form 1,2-anhydrosugars. These epoxides are valuable intermediates that can be opened by various nucleophiles to afford 2-substituted glycosides. The epoxidation with reagents like dimethyldioxirane (DMDO) typically proceeds with high facial selectivity, favoring the formation of the α-epoxide.

| Entry | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (α:β) |

| 1 | DMDO (in situ from Oxone®/acetone) | CH₂Cl₂/aq. NaHCO₃ | 0 to rt | 4 | 99 | >99:1[4][5] |

| 2 | m-CPBA | Dichloromethane | 0 to rt | 3 | 95 | >95:5 |

To a vigorously stirred biphasic mixture of a solution of 3,4,6-tri-O-benzyl-D-glucal (1.0 eq) in dichloromethane and a saturated aqueous solution of sodium bicarbonate at 0 °C, a solution of Oxone® (2.0 eq) in water is added dropwise. Acetone (catalytic amount) is also added to the reaction mixture. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude 1,2-anhydro-α-D-glucopyranose, which is often used in the next step without further purification due to its high purity.[4][5]

Synthesis of C-Glycosides and Heterocycles

This compound is an excellent precursor for the synthesis of C-glycosides and various heterocyclic compounds. For instance, it can undergo a Claisen-Schmidt type condensation with aryl methyl ketones to form C-1 functionalized unsaturated sugar derivatives. These derivatives can then be transformed into complex structures like chromanes through palladium-catalyzed cross-dehydrogenative coupling and subsequent electrocyclization reactions.[6][7][8]

| Entry | Aryl Methyl Ketone | Base | Solvent | Yield (%) |

| 1 | 4-Methylacetophenone | 5% aq. NaOH | Ethanol | 85[9] |

| 2 | Acetophenone | 5% aq. NaOH | Ethanol | 82[9] |

| 3 | 4-Bromoacetophenone | 5% aq. NaOH | Ethanol | 88[9] |

| 4 | 4-Chloroacetophenone | 5% aq. NaOH | Ethanol | 86[7] |

To a solution of C-glucopyranosyl aldehyde (derived from D-glucose) and 4-methyl acetophenone (1.0 eq) in ethanol at 0 °C, a 5% aqueous solution of sodium hydroxide is added dropwise with continuous stirring. The reaction is then stirred at room temperature for 2-6 hours. After completion, the reaction mixture is concentrated under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired C-1 functionalized glucal.[7][9]

Applications in Drug Development

The synthetic versatility of this compound has been harnessed in the development of various biologically active molecules, including antiviral nucleosides and other therapeutic agents.

Synthesis of Antiviral Nucleosides

This compound serves as a precursor for the synthesis of modified nucleosides with potential antiviral activity. The ability to introduce diverse functionalities at the C1 and C2 positions allows for the creation of a library of nucleoside analogs for biological screening.[10] For example, formyl glycals derived from this compound can be used to synthesize various C- and N-nucleosides.

Synthesis of Amino Sugars

Amino sugars are crucial components of many antibiotics and other bioactive natural products. This compound can be converted to amino sugars through various synthetic routes, including the opening of derived epoxides with nitrogen nucleophiles or through azidonitration followed by reduction. These synthetic amino sugars are valuable building blocks for the assembly of complex glycoconjugates and peptidomimetics.[11][12][13]

Visualizations

Logical Workflow for the Synthesis of Chromanes from this compound

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of C‐Oligosaccharides through Versatile C(sp3)−H Glycosylation of Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3,4,6-Tri-O-benzyl-D-glucal | 55628-54-1 | MT00253 [biosynth.com]

- 10. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advances in Chemical Synthesis of Amino Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 13. collectionscanada.gc.ca [collectionscanada.gc.ca]

The Chemistry of the Glycal Double Bond: A Technical Guide to Key Reactions of Tri-O-benzyl-D-glucal

For Researchers, Scientists, and Drug Development Professionals

Tri-O-benzyl-D-glucal is a pivotal intermediate in carbohydrate chemistry, prized for its versatility as a glycosyl donor and its reactive enol ether double bond.[1][2] This functionality allows for a diverse array of chemical transformations, enabling the synthesis of complex carbohydrates, 2-deoxy-sugars, and various glycoconjugates crucial for drug development and glycobiology research.[1][3] This technical guide provides an in-depth overview of the core reactions involving the C1-C2 double bond of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Electrophilic Additions

The electron-rich double bond of this compound is highly susceptible to electrophilic attack, initiating a cascade of reactions that lead to the functionalization of the C1 and C2 positions.[4] This reactivity is the foundation for many of the transformations discussed in this guide.

A primary example is the haloalkoxylation, where an electrophilic halogen and an alcohol add across the double bond. This reaction is a key step in the synthesis of 2-deoxy-D-glucose.[5]

Haloalkoxylation for the Synthesis of 2-Deoxy-D-glucose Precursors

A common approach involves the reaction of this compound with an N-halosuccinimide and an alcohol, which proceeds to form alkyl 2-deoxy-2-halo-pyranosides. These intermediates can then be converted to 2-deoxy-sugars through reductive dehalogenation and debenzylation.[5]

Experimental Protocol: Haloalkoxylation of this compound [5]

-

Reaction Setup: Dissolve 3,4,6-tri-O-benzyl-D-glucal in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add the desired alcohol (e.g., methanol or ethanol) to the solution. Subsequently, add an N-halosuccinimide (e.g., N-bromosuccinimide or N-iodosuccinimide) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction, and perform an aqueous work-up. Extract the product with an organic solvent.

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the alkyl 2-deoxy-2-halo-3,4,6-tri-O-benzyl-α/β-D-gluco/mannopyranoside.

The following diagram illustrates the general workflow for the synthesis of 2-deoxy-D-glucose starting from this compound.

Epoxidation

The epoxidation of the double bond in this compound yields 1,2-anhydrosugars, which are valuable intermediates for the synthesis of 2-deoxy-2-functionalized glycosides.[6][7] The reaction is typically highly diastereoselective.[7] A common and efficient method for this transformation utilizes dimethyldioxirane (DMDO), which can be generated in situ from Oxone and acetone.[6]

Experimental Protocol: Epoxidation with in situ generated DMDO [6]

-

Reaction Setup: In a biphasic system, dissolve 3,4,6-tri-O-benzyl-D-glucal in dichloromethane (CH2Cl2). Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) and acetone.

-

Reagent Addition: While stirring vigorously at room temperature, add Oxone portion-wise to the mixture.

-

Reaction Monitoring: Monitor the reaction progress using TLC.

-

Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with CH2Cl2.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the 1,2-anhydro-sugar.

| Reactant | Product | Yield | Selectivity | Reference |

| 3,4,6-tri-O-benzyl-D-glucal | 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose | 99% | 100% | [6] |

The following diagram illustrates the epoxidation of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4,6-Tri-O-benzyl-D-glucal | 55628-54-1 | MT00253 [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]

- 6. Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Stereochemistry of 3,4,6-Tri-O-benzyl-D-glucal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,6-Tri-O-benzyl-D-glucal is a pivotal intermediate in modern carbohydrate chemistry, valued for its role as a versatile glycosyl donor and a chiral building block in the synthesis of a wide array of biologically significant molecules, including oligosaccharides, glycoconjugates, and various natural products.[1][2] Its stereochemistry, dictated by the chiral centers of the glucose backbone and the conformation of the dihydropyran ring, is fundamental to its reactivity and its successful application in complex synthetic strategies. This guide provides a comprehensive overview of the stereochemical features of 3,4,6-Tri-O-benzyl-D-glucal, supported by spectroscopic data, detailed experimental protocols for its synthesis, and a discussion of its conformational preferences.

Stereochemical Configuration

The systematic name of 3,4,6-Tri-O-benzyl-D-glucal is 1,5-anhydro-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hex-1-enitol.[3] The "D-glucal" designation indicates its origin from D-glucose. The key stereochemical features arise from the three chiral centers at C3, C4, and C5 of the pyranose ring. The benzyl ether protecting groups at positions 3, 4, and 6 do not alter the inherent stereochemistry of the glucal core but do influence its conformational behavior and reactivity due to their steric bulk.

The double bond between C1 and C2 renders these carbons achiral and flattens this portion of the ring. The stereochemistry at the remaining chiral centers, derived from D-glucose, is as follows:

-

C3: R configuration

-

C4: R configuration

-

C5: R configuration

This specific arrangement of substituents dictates the facial selectivity in reactions involving the C1-C2 double bond and the overall three-dimensional shape of the molecule.

Spectroscopic Data for Structural Elucidation

The stereostructure of 3,4,6-Tri-O-benzyl-D-glucal is unequivocally confirmed by nuclear magnetic resonance (NMR) spectroscopy. The chemical shifts (δ) and coupling constants (J) of the ring protons are particularly informative about the conformation of the dihydropyran ring.

Nuclear Magnetic Resonance (NMR) Data

The following table summarizes the characteristic ¹H and ¹³C NMR spectral data for 3,4,6-Tri-O-benzyl-D-glucal.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||

| Proton | δ (ppm) | Carbon | δ (ppm) |

| H-1 | 6.43 (dd, J = 6.1, 1.1 Hz) | C-1 | 144.8 |

| H-2 | 4.88 (dd, J = 6.1, 2.7 Hz) | C-2 | 99.5 |

| H-3 | 4.22 (m) | C-3 | 78.2 |

| H-4 | 3.87 (dd, J = 8.6, 6.2 Hz) | C-4 | 77.9 |

| H-5 | 4.07 (ddd, J = 8.2, 4.7, 3.2 Hz) | C-5 | 75.4 |

| H-6a | 3.81 (dd, J = 10.9, 4.9 Hz) | C-6 | 68.9 |

| H-6b | 3.76 (dd, J = 10.9, 3.1 Hz) | CH₂Ph | 73.5, 71.5, 71.0 |

| CH₂Ph | 4.84-4.54 (m) | C arom. | 138.3, 138.1, 137.9, 128.4-127.7 |

| H arom. | 7.34-7.24 (m) |

Predicted data based on similar structures and spectral databases.[4]

Conformational Analysis

Glycals, including 3,4,6-Tri-O-benzyl-D-glucal, exist in dynamic equilibrium between several conformations, with the half-chair (⁴H₅ or ⁵H₄) and boat conformations being the most significant. The presence of the C1-C2 double bond precludes a stable chair conformation.

Computational studies and analysis of ³J(H,H) coupling constants from NMR data suggest that 3,4,6-Tri-O-benzyl-D-glucal predominantly adopts a ⁴H₅ half-chair conformation. In this conformation, the bulky C5 substituent (CH₂OBn) occupies a pseudo-equatorial position, which minimizes steric strain. The vinylogous anomeric effect, an electronic interaction between the ring oxygen lone pair and the π-system of the double bond, also plays a role in stabilizing this conformation.

Experimental Protocol: Synthesis of 3,4,6-Tri-O-benzyl-D-glucal

The synthesis of 3,4,6-Tri-O-benzyl-D-glucal is typically achieved from the readily available precursor, tri-O-acetyl-D-glucal, or through a multi-step sequence starting from D-glucose. A common laboratory-scale procedure involves the benzylation of tri-O-acetyl-D-glucal.

Materials:

-

Tri-O-acetyl-D-glucal

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (4.2 eq.) in anhydrous DMF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Starting Material: A solution of tri-O-acetyl-D-glucal (1.0 eq.) in anhydrous DMF is added dropwise to the stirred suspension of NaH over 30 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes.

-

Benzylation: Benzyl bromide (4.0 eq.) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to consume any unreacted NaH.

-

Work-up: The reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford 3,4,6-Tri-O-benzyl-D-glucal as a white solid.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 3,4,6-Tri-O-benzyl-D-glucal from tri-O-acetyl-D-glucal.

Caption: Synthetic workflow for the preparation of 3,4,6-Tri-O-benzyl-D-glucal.

Applications in Drug Development

3,4,6-Tri-O-benzyl-D-glucal is a valuable precursor for the synthesis of 2-deoxy-sugars, which are components of numerous biologically active compounds, including cardiac glycosides, antibiotics, and anticancer agents.[2] The stereochemistry of the glucal is crucial as it directs the stereochemical outcome of subsequent glycosylation and functionalization reactions. For instance, the Ferrier rearrangement of 3,4,6-Tri-O-benzyl-D-glucal allows for the introduction of various nucleophiles at the anomeric carbon, leading to the formation of 2,3-unsaturated glycosides with high α-selectivity.[5] These unsaturated glycosides can be further elaborated to access a diverse range of complex carbohydrate structures.

The following diagram depicts a generalized reaction pathway illustrating the utility of 3,4,6-Tri-O-benzyl-D-glucal in the synthesis of 2-deoxy-glycosides.

Caption: Generalized reaction pathway for the synthesis of 2-deoxy-glycosides.

Conclusion

The well-defined stereochemistry of 3,4,6-Tri-O-benzyl-D-glucal, in conjunction with its versatile reactivity, establishes it as a cornerstone in synthetic carbohydrate chemistry. A thorough understanding of its stereochemical configuration, conformational preferences, and reactivity is indispensable for its effective utilization in the design and synthesis of complex glycans and glycoconjugates with potential therapeutic applications. The protocols and data presented in this guide offer a foundational resource for researchers engaged in this dynamic field.

References

A Historical Perspective on the First Synthesis of Tri-O-benzyl-D-glucal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-O-benzyl-D-glucal is a pivotal intermediate in modern carbohydrate chemistry, serving as a versatile building block for the synthesis of a wide array of complex glycans, glycoconjugates, and carbohydrate-based therapeutics. Its protected hydroxyl groups at the C-3, C-4, and C-6 positions allow for selective manipulations at the C-1 and C-2 positions of the glucal scaffold. This technical guide provides a detailed historical perspective on the first reported synthesis of this important molecule, presenting the key experimental protocols, quantitative data, and reaction pathways as described in the seminal work.

The journey to this compound begins with the pioneering work of Hermann Emil Fischer and Karl Zach in 1913, who first synthesized the parent compound, D-glucal, through the zinc-mediated reduction of acetobromoglucose. This discovery of a 1,2-unsaturated sugar derivative opened up a new chapter in carbohydrate chemistry. However, it was not until 1975 that the first synthesis of the fully benzylated derivative, 3,4,6-tri-O-benzyl-D-glucal, was reported by Derek Horton and Waldemar Weckerle. Their publication in Carbohydrate Research detailed two distinct synthetic routes to this compound, which have formed the basis for many subsequent applications and further methodological refinements.

The Seminal Syntheses by Horton and Weckerle (1975)

Horton and Weckerle's 1975 publication, "Syntheses du tri-O-benzyl-3,4,6-D-glucal," described two independent methods for the preparation of the title compound. These approaches, starting from readily available carbohydrate precursors, provided the first access to this key synthetic intermediate.

Method 1: Direct Benzylation of 3,4,6-Tri-O-acetyl-D-glucal

The first and more efficient method reported by Horton and Weckerle involved the direct benzylation of the acetylated precursor, 3,4,6-tri-O-acetyl-D-glucal. This approach leverages the lability of the acetyl protecting groups under the basic conditions required for benzylation.

Experimental Protocol:

A solution of 3,4,6-tri-O-acetyl-D-glucal in dry N,N-dimethylformamide (DMF) is treated with an excess of benzyl bromide in the presence of sodium hydride at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the addition of methanol, and the product is extracted with an organic solvent. Purification by column chromatography on silica gel affords 3,4,6-tri-O-benzyl-D-glucal.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 3,4,6-Tri-O-acetyl-D-glucal |

| Reagents | Benzyl bromide, Sodium hydride |

| Solvent | N,N-dimethylformamide (DMF) |

| Reaction Temperature | Room Temperature |

| Yield | 55% |

Reaction Pathway:

Caption: Synthetic route via direct benzylation.

Method 2: Zinc Reduction of 3,4,6-Tri-O-benzyl-2-acetoxy-1-bromoglucose

The second method reported by Horton and Weckerle starts from a per-benzylated glucose derivative, 3,4,6-tri-O-benzyl-2-acetoxy-1-bromoglucose. This approach involves a reductive elimination reaction to form the characteristic double bond of the glucal.

Experimental Protocol:

3,4,6-Tri-O-benzyl-2-acetoxy-1-bromoglucose is dissolved in a mixture of acetic acid and water. Activated zinc dust is added to the solution, and the heterogeneous mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the excess zinc is filtered off, and the filtrate is neutralized. The product is extracted into an organic solvent and purified by column chromatography to yield 3,4,6-tri-O-benzyl-D-glucal.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 3,4,6-Tri-O-benzyl-2-acetoxy-1-bromoglucose |

| Reagents | Activated Zinc Dust |

| Solvent | Acetic Acid, Water |

| Reaction Temperature | Room Temperature |

| Yield | 26% |

Reaction Pathway:

A Comprehensive Technical Guide to the Solubility and Stability of Tri-O-benzyl-D-glucal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-O-benzyl-D-glucal is a pivotal intermediate in the synthesis of a diverse array of carbohydrate-based molecules, including oligosaccharides, glycoconjugates, and various bioactive compounds. A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in complex synthetic pathways. This technical guide provides a consolidated overview of the solubility profile of this compound in common laboratory solvents and details its stability under various conditions. Furthermore, it outlines comprehensive experimental protocols for the determination of these properties, ensuring reliable and reproducible results in a laboratory setting.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₇H₂₈O₄ |

| Molecular Weight | 416.51 g/mol |

| Appearance | White to yellow powder[1] |

| Melting Point | 57-58 °C |

| Optical Activity | [α]25/D −2.7°, c = 5 in chloroform[2] |

Solubility Profile

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative solubility information, derived from various sources, provides a strong foundation for solvent selection in synthetic and purification processes.

Qualitative Solubility Data

The solubility of this compound is largely dictated by its bulky, non-polar benzyl protecting groups, which render it soluble in many organic solvents while being insoluble in water.

| Solvent | Solubility | Reference |

| Dichloromethane (CH₂Cl₂) | Soluble | [1] |

| Chloroform (CHCl₃) | Soluble / Easily Soluble | [1][3] |

| Dimethyl Sulfoxide (DMSO) | May dissolve | |

| Ethanol (EtOH) | May dissolve | |

| Dimethylformamide (DMF) | May dissolve | |

| Water | Insoluble | [3] |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the quantitative solubility of this compound in a specific solvent. The shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., Dichloromethane, Ethyl Acetate, etc.)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate maintained at a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water, and UV detection at a wavelength where the benzyl groups absorb (e.g., 254 nm), is a suitable starting point.

-

Quantify the concentration of this compound in the sample by comparing its peak area to a standard curve prepared from solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent (e.g., in mg/mL or g/L) by taking into account the dilution factor.

-

Stability Profile

The stability of this compound is a critical consideration for its long-term storage and use in chemical reactions. The benzyl ether protecting groups are generally robust but can be susceptible to cleavage under certain conditions.

General Stability and Storage Recommendations

-

Storage Temperature: For long-term storage, this compound should be stored in a freezer at -20°C in a dry, sealed container.[1][2]

-

In-Solution Storage: When dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

-

Sensitivity: The compound is reported to be sensitive to moisture and heat.[5]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[6]

-

Hazardous Decomposition: Upon decomposition, it may produce carbon dioxide and carbon monoxide.[6]

Chemical Stability

-

Acidic Conditions: Benzyl ethers are susceptible to cleavage under strong acidic conditions. The glycosidic bond in the glucal structure may also be sensitive to acid-catalyzed hydrolysis.

-

Basic Conditions: Benzyl ethers are generally stable under a wide range of basic conditions, making them a preferred protecting group in many synthetic strategies.

-

Hydrogenolysis: The benzyl groups can be readily cleaved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which is a common deprotection strategy.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Calibrated oven

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

-

Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

-

Thermal Degradation: Place a sample of the solid compound in an oven at a controlled temperature (e.g., 60°C). Also, heat a solution of the compound under the same conditions.

-

Photostability: Expose a sample of the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

-

HPLC Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.

-

Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility and stability of a chemical compound like this compound.

References

A Technical Guide to Tri-O-benzyl-D-glucal: Properties and Determination

Introduction: Tri-O-benzyl-D-glucal is a pivotal protected monosaccharide derivative extensively utilized as a glycosyl donor in the synthesis of complex carbohydrates, oligosaccharides, and glycoconjugates.[1][2] Its three benzyl groups provide stability and influence its reactivity, making it a valuable building block in pharmaceutical and biochemical research for developing glycoproteins and glycolipids.[1] This guide provides core physicochemical data and outlines the standard experimental protocols for their determination.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and regulatory documentation.

| Property | Value |

| Molecular Formula | C₂₇H₂₈O₄[1][2][3][4] |

| Molecular Weight | 416.51 g/mol [1][2][3][4][5] |

| CAS Number | 55628-54-1[2][3][4] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 53-60 °C[1] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound's identity and its fundamental chemical properties. The chemical formula is derived from its structure, and the molecular weight is calculated from the formula.

References

Methodological & Application

Protocol for Oligosaccharide Synthesis Using 3,4,6-Tri-O-benzyl-D-glucal

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of oligosaccharides utilizing 3,4,6-Tri-O-benzyl-D-glucal as a key intermediate. 3,4,6-Tri-O-benzyl-D-glucal is a versatile glycosyl donor in carbohydrate chemistry. The benzyl ether protecting groups offer stability under a range of reaction conditions and can be removed cleanly in the final steps of the synthesis. The double bond between C1 and C2 of the glucal allows for various transformations, primarily through Ferrier rearrangement or epoxidation followed by nucleophilic ring-opening, to form 2,3-unsaturated glycosides or 2-deoxyglycosides, respectively. These structures are valuable precursors for the synthesis of complex oligosaccharides and glycoconjugates with potential therapeutic applications.

Core Concepts

The strategic use of 3,4,6-Tri-O-benzyl-D-glucal in oligosaccharide synthesis revolves around the activation of the glucal double bond to introduce a glycosyl acceptor at the anomeric center (C1). The two primary strategies are:

-

Ferrier Glycosylation: A Lewis acid-catalyzed reaction of the glucal with a nucleophile (glycosyl acceptor), leading to a rearrangement of the double bond and the formation of a 2,3-unsaturated glycoside. This method is efficient for creating α-glycosidic linkages.

-

Epoxidation and Ring-Opening: A two-step process involving the initial epoxidation of the glucal double bond to form a highly reactive 1,2-anhydrosugar. Subsequent nucleophilic attack by a glycosyl acceptor opens the epoxide ring, typically yielding a 2-deoxy-glycosidic linkage.

The choice of method depends on the desired final product and the nature of the glycosyl acceptor. Following glycosylation, the benzyl protecting groups are typically removed globally via catalytic hydrogenation to yield the final oligosaccharide.

Experimental Protocols

Protocol 1: Synthesis of 3,4,6-Tri-O-benzyl-D-glucal

This protocol describes the preparation of the starting material, 3,4,6-Tri-O-benzyl-D-glucal, from the commercially available 3,4,6-Tri-O-acetyl-D-glucal. The procedure involves a two-step, one-pot process of deacetylation followed by benzylation.

Materials:

-

3,4,6-Tri-O-acetyl-D-glucal

-

Methanol (MeOH), anhydrous

-

Sodium methoxide (NaOMe)

-

IR-120 resin

-

Dimethylformamide (DMF), anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Deacetylation:

-

To a stirred solution of 3,4,6-Tri-O-acetyl-D-glucal (1.0 eq) in anhydrous methanol, add a catalytic amount of sodium methoxide (0.1-0.2 eq) at room temperature.

-

Add a small amount of IR-120 resin to neutralize the reaction upon completion.

-

Stir the reaction for 20-30 minutes at room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filter off the resin and concentrate the filtrate under reduced pressure to obtain the crude D-glucal.

-

-

Benzylation:

-

To a stirred solution of the crude D-glucal (1.0 eq) in anhydrous DMF, add sodium hydride (4.5-5.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

After the addition of NaH, add benzyl bromide (4.0-4.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford 3,4,6-Tri-O-benzyl-D-glucal as a white solid.[1]

-

Protocol 2: Oligosaccharide Synthesis via Ferrier Glycosylation

This protocol details the synthesis of a 2,3-unsaturated disaccharide using 3,4,6-Tri-O-benzyl-D-glucal as the glycosyl donor and a suitable alcohol as the glycosyl acceptor.

Materials:

-

3,4,6-Tri-O-benzyl-D-glucal

-

Glycosyl acceptor (e.g., primary or secondary alcohol)

-

Lewis acid catalyst (e.g., BF₃·OEt₂, TMSOTf, InCl₃, I₂)

-

Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

-

Activated molecular sieves (4 Å)

-

Saturated sodium bicarbonate solution

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried flask under an inert atmosphere, add 3,4,6-Tri-O-benzyl-D-glucal (1.0 eq), the glycosyl acceptor (1.2-1.5 eq), and activated 4 Å molecular sieves.

-

Add anhydrous DCM or MeCN to the flask.

-

Cool the mixture to the desired temperature (typically between -20 °C and 0 °C).

-

Stir the suspension for 30 minutes at this temperature.

-

Slowly add the Lewis acid catalyst (0.1-1.0 eq) to the reaction mixture.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of Celite.

-

Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the protected oligosaccharide.

Protocol 3: Global Deprotection of Benzyl Ethers by Catalytic Hydrogenation

This protocol describes the removal of all benzyl ether protecting groups to yield the final oligosaccharide.

Materials:

-

Protected oligosaccharide

-

Palladium on carbon (Pd/C, 10%) or Pearlman's catalyst (Pd(OH)₂/C, 20%)

-

Solvent (e.g., Methanol, Ethanol, or a mixture of THF/Methanol)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

Procedure:

-

Dissolve the protected oligosaccharide in the chosen solvent system in a flask suitable for hydrogenation.

-

Carefully add Pd/C (typically 10-20% by weight of the substrate) to the solution.[2]

-

Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen (repeat this cycle 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC or Mass Spectrometry. The reaction can take from a few hours to overnight.

-

Once complete, carefully purge the reaction vessel with an inert gas (e.g., Nitrogen or Argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with the reaction solvent.[2]

-

Combine the filtrates and concentrate under reduced pressure to yield the deprotected oligosaccharide.

-

Further purification, if necessary, can be performed by size-exclusion chromatography or reverse-phase HPLC.

Data Presentation

Table 1: Representative Data for Ferrier Glycosylation using 3,4,6-Tri-O-benzyl-D-glucal

| Glycosyl Acceptor | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) |

| Methanol | I₂ (0.3) | MeCN | Room Temp | 2 | 85 | >20:1 |

| Benzyl alcohol | InCl₃ (0.1) | DCM | Room Temp | 4 | 92 | >20:1 |

| Isopropanol | BF₃·OEt₂ (1.0) | DCM | 0 | 3 | 88 | 10:1 |

| Cholesterol | TMSOTf (0.1) | DCM | -20 | 2.5 | 82 | >20:1 |

| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | BF₃·OEt₂ (1.2) | DCM | 0 to RT | 5 | 75 | 5:1 |

Visualizations

Experimental Workflow

Caption: Overall workflow for oligosaccharide synthesis.

Ferrier Glycosylation Mechanism

Caption: Simplified mechanism of Ferrier glycosylation.

References

Application Notes: The Versatility of Tri-O-benzyl-D-glucal in the Ferrier Rearrangement

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Ferrier rearrangement is a powerful and versatile reaction in carbohydrate chemistry for the synthesis of 2,3-unsaturated glycosides. This transformation involves the Lewis acid-catalyzed reaction of a glycal with a nucleophile, leading to an allylic rearrangement and the formation of a new glycosidic bond at the anomeric center. Among various glycal donors, 3,4,6-Tri-O-benzyl-D-glucal is a particularly valuable substrate. Its benzyl protecting groups are stable under a wide range of reaction conditions and can be readily removed via mild hydrogenolysis, making it a key building block in the synthesis of complex oligosaccharides, natural products, and pharmacologically active molecules. These 2,3-unsaturated products serve as crucial chiral precursors for further chemical transformations and have been incorporated into drugs such as Dapagliflozin, a treatment for type 2 diabetes.

Mechanism of the Ferrier Rearrangement